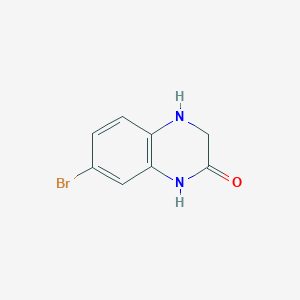

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITQQDFTRWZLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640944 | |

| Record name | 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016878-52-6 | |

| Record name | 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, provides a generalized synthetic approach, and explores its potential biological activities based on related structures.

Core Properties and Data

This compound is a derivative of quinoxalinone, a class of compounds known for a wide range of biological activities. The presence of a bromine atom on the benzene ring can significantly influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O | [1][2] |

| Molecular Weight | 227.06 g/mol | [1][2] |

| CAS Number | 1016878-52-6 | [1][2][3] |

| Canonical SMILES | C1C(=O)NC2=C(N1)C=CC(=C2)Br | [3] |

| InChIKey | ZITQQDFTRWZLSH-UHFFFAOYSA-N | [3] |

| Predicted LogP | 1.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. The provided LogP is a predicted value.

Synthesis and Experimental Protocols

A practical synthesis for a related compound, 7-bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one, was achieved in four steps from 5-amino-2-bromobenzoic acid with an overall yield of 27%.[4] This suggests that a multi-step synthesis starting from appropriately substituted benzene derivatives is a viable approach.

Generalized Synthetic Workflow:

The synthesis of this compound would likely begin with a brominated o-phenylenediamine derivative. The general approach is outlined below.

References

In-depth Technical Guide: 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS: 1016878-52-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information. Detailed experimental data and biological applications for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one are limited in peer-reviewed literature. The information herein is intended for research and informational purposes only.

Core Compound Summary

This compound is a heterocyclic organic compound featuring a quinoxalinone core structure. It is distinguished by a bromine substituent at the 7-position of the bicyclic system. Primarily available as a research chemical and building block, it holds potential for use in medicinal chemistry and drug discovery as a scaffold for the synthesis of more complex molecules.

Physicochemical Properties

Quantitative data for this specific compound is not widely available in published literature. The following table summarizes basic properties derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1016878-52-6 | Commercial Suppliers |

| Molecular Formula | C₈H₇BrN₂O | Calculated |

| Molecular Weight | 227.06 g/mol | Calculated |

| Appearance | Powder or liquid | [1] |

| Purity | >95% - 97% | [1][2] |

| Storage | Store in a tightly closed container, in a dry place at 2-8°C | [3] |

| Intended Use | For Research & Development use only | [1] |

Note: Spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are often available from the supplier upon request but are not publicly disseminated in scientific literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, a general synthetic pathway for the 3,4-dihydroquinoxalin-2(1H)-one core can be inferred from related publications. The synthesis typically involves the condensation of a substituted o-phenylenediamine with a two-carbon electrophile.

A plausible synthetic route for the title compound would start from 4-bromo-1,2-diaminobenzene .

Hypothetical Synthetic Workflow:

Below is a conceptual workflow for the synthesis of this compound, based on general methods for this class of compounds.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Adapted from related syntheses):

-

Reaction Setup: To a solution of 4-bromo-1,2-diaminobenzene in a suitable solvent (e.g., water, ethanol, or DMF), an equimolar amount of chloroacetic acid or an ester derivative like ethyl chloroacetate is added.

-

Condensation: The reaction mixture is heated to reflux for several hours to facilitate the initial nucleophilic substitution followed by intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the crude product may precipitate. The solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water or a mild base to remove any unreacted starting materials and byproducts.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Potential Applications and Biological Relevance

The broader class of 3,4-dihydroquinoxalin-2(1H)-one derivatives has been investigated for various biological activities, suggesting potential avenues of research for the 7-bromo substituted analog.

-

Antibacterial Agents: Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown promising antibacterial activity against various bacterial strains.

-

Kinase Inhibitors: The quinoxalinone scaffold has been utilized in the development of kinase inhibitors. For instance, derivatives have been synthesized and evaluated as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases and other pathological conditions.

The bromine atom at the 7-position of the title compound serves as a useful synthetic handle. It can be readily transformed into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the generation of diverse chemical libraries for screening in drug discovery programs.

Logical Relationship for Drug Discovery Application:

Caption: Role of this compound in a drug discovery workflow.

Signaling Pathways

Currently, there is no specific information in the public domain that directly implicates this compound in any particular signaling pathway. However, based on the activity of related compounds as JNK3 inhibitors, one could hypothesize its potential interaction with the JNK signaling cascade, a critical pathway in cellular responses to stress, inflammation, and apoptosis. Further research would be required to validate this hypothesis.

Conclusion

This compound (CAS: 1016878-52-6) is a valuable chemical intermediate for the synthesis of more complex molecules. While detailed experimental and biological data for this specific compound are scarce in the public domain, the known activities of the broader quinoxalinone class of compounds suggest its potential utility in the development of novel therapeutics, particularly in the areas of anti-infectives and kinase inhibitors. The presence of the bromine atom provides a versatile point for chemical modification, making it an attractive starting material for medicinal chemistry campaigns. Future research is needed to fully elucidate the synthetic protocols, physicochemical properties, and biological activity of this compound.

References

An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a range of experimental and analytical procedures, including stoichiometric calculations, spectroscopic analysis, and computational modeling.

| Parameter | Value |

| Molecular Formula | C₈H₇BrN₂O[1][2][3] |

| Molecular Weight | 227.06 g/mol [2] |

| Exact Mass | 225.97418 g/mol [3] |

| Monoisotopic Mass | 225.97418 u[3] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a key area of investigation. The quinoxalinone scaffold is a valuable intermediate in the generation of novel compounds with diverse biological activities. The synthesis of related 3,4-dihydroquinoxalin-2(1H)-one derivatives often begins with the reaction of 1,2-phenylenediamine with chloroacetic acid.[4]

Derivatives of the quinoxalinone core can be synthesized through various chemical reactions. For instance, nucleophilic substitutions can be employed to replace the bromine atom, allowing for the introduction of diverse functional groups and the creation of more complex molecules.[5] Additionally, the carbonyl group within the structure can undergo reduction to an alcohol or an amine, thereby modifying the compound's reactivity and potential biological interactions.[5]

Experimental Workflow: General Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Derivatives

The following diagram illustrates a generalized workflow for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives, a common procedure in the exploration of this class of compounds for drug discovery purposes.

Potential Biological Activity

While specific signaling pathways for this compound are not extensively detailed in the current literature, the broader class of quinoxaline derivatives has demonstrated a range of significant biological activities. These include antimicrobial, anticancer, and neuroprotective effects.[5] For example, various derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][6] The quinoxalinone skeleton is recognized as a key intermediate for designing novel therapeutic agents with potential applications as anticancer, antimicrobial, antifungal, antithrombotic, and antianxiolytic agents.[6] Further research into this compound and its analogues could elucidate specific mechanisms of action and their therapeutic potential.

References

Spectroscopic Data for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Remains Elusive

A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance [NMR], Infrared [IR], and Mass Spectrometry [MS]) for the compound 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one has yielded no publicly available datasets. Despite extensive investigation across scientific databases and chemical supplier information, specific, experimentally-derived spectra for this molecule could not be located.

This lack of available data prevents the creation of a detailed technical guide as requested. The core requirements, including quantitative data tables and detailed experimental protocols for NMR, IR, and MS analysis of this compound, are contingent on the existence and accessibility of this primary spectroscopic information.

While some online resources provide predicted NMR spectra or mass-to-charge ratios for this compound, this theoretical data is not a substitute for experimentally validated results and is therefore insufficient for a technical whitepaper aimed at researchers and drug development professionals.

General Experimental Protocols

In the absence of specific data for this compound, general methodologies for the spectroscopic analysis of related quinoxalinone derivatives are provided below. These protocols outline the standard procedures that would be followed to acquire the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

¹H NMR: The proton NMR spectrum would be acquired using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The carbon-13 NMR spectrum would be acquired, often using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method for solid samples.

-

KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include:

-

Electrospray Ionization (ESI): Suitable for polar molecules, it generates ions from a solution by creating a fine spray of charged droplets.

-

Electron Impact (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Without the foundational experimental data, further development of the requested in-depth technical guide is not possible. Should spectroscopic data for this compound become available in the future, a comprehensive guide could be produced.

"7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" physical and chemical properties

An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound. The quinoxalinone scaffold is a significant pharmacophore known for a wide range of biological activities.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, a summary of its fundamental and computed properties has been compiled from available chemical databases. These properties are crucial for its handling, characterization, and application in research settings.

| Property | Value | Source |

| CAS Number | 1016878-52-6 | [1][2] |

| Molecular Formula | C₈H₇BrN₂O | [1][2] |

| Molecular Weight | 227.06 g/mol | [1][2] |

| Monoisotopic Mass | 225.97418 g/mol | [1] |

| Canonical SMILES | C1C(=O)NC2=C(N1)C=CC(=C2)Br | [1] |

| InChI Key | ZITQQDFTRWZLSH-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 41.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Complexity | 198 | [1] |

Note: The majority of the data presented is computationally predicted and should be confirmed through experimental validation.

Spectral Data

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for creating the 3,4-dihydroquinoxalin-2(1H)-one core and the subsequent bromination of similar aromatic systems.

General Synthesis of the Quinoxalinone Core

The foundational 3,4-dihydroquinoxalin-2(1H)-one structure is typically synthesized via the condensation of a 1,2-phenylenediamine with a suitable two-carbon electrophile, such as chloroacetic acid or its derivatives.[3]

Protocol for Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Precursor):

-

A mixture of 1,2-phenylenediamine and chloroacetic acid in an aqueous solution is refluxed for one hour.

-

Upon cooling, the crude product precipitates from the solution.

-

The solid is collected by filtration under reduced pressure and dried thoroughly to yield the 3,4-dihydroquinoxalin-2(1H)-one core.[3]

Bromination

The introduction of the bromine atom at the 7-position can likely be achieved through electrophilic aromatic substitution. A relevant protocol for the bromination of the related quinoxalin-2(1H)-one suggests the use of bromine in acetic acid.

Proposed Protocol for Bromination:

-

Dissolve the 3,4-dihydroquinoxalin-2(1H)-one precursor in glacial acetic acid.

-

Slowly add a solution of elemental bromine (Br₂) in acetic acid to the reaction mixture.

-

Stir the mixture at room temperature for several hours (e.g., 12 hours) to allow the reaction to proceed to completion.[4]

-

Pour the reaction mixture into ice water to precipitate the brominated product.

-

Collect the precipitate by filtration and dry to afford the target compound, this compound.

Purification of the final product would typically be achieved through recrystallization or column chromatography.[5]

References

An In-Depth Technical Guide to the Safety and Handling of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of extensive public data on this specific compound, this guide synthesizes information from safety data sheets of the compound and its structural analogs, as well as from relevant chemical literature. The information herein is intended to promote safe laboratory practices and to provide a foundation for further research.

Chemical and Physical Properties

This compound is a quinoxalinone derivative with a bromine substituent. The core structure is a subject of interest in the development of various therapeutic agents.

| Property | Value |

| CAS Number | 1016878-52-6 |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Appearance | Solid (form may vary) |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated pictograms.

| Hazard Class | GHS Classification | Pictogram | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 |

| H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 |

| H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| H335: May cause respiratory irritation.[1] |

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Handling and Storage

Safe handling of this compound is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material to avoid dust generation.

-

Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH-approved respirator is recommended.

Work Practices:

-

Avoid the creation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.

-

Keep the container tightly closed when not in use.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Caption: General safety and handling workflow for this compound.

Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Derivatives (General Procedure)

Materials:

-

4-Bromo-1,2-phenylenediamine

-

Chloroacetic acid

-

Aqueous ammonia (33%)

-

Water

Procedure: [2]

-

A mixture of 4-Bromo-1,2-phenylenediamine, an equimolar amount of chloroacetic acid, and aqueous ammonia in water is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux for one hour.

-

Upon cooling, the solid product precipitates out of the solution.

-

The precipitate is collected by filtration under reduced pressure.

-

The collected solid is dried at an elevated temperature (e.g., 110 °C) to yield the final product.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Caption: General workflow for the synthesis and purification of a 3,4-dihydroquinoxalin-2(1H)-one derivative.

Biological Activity and Potential Signaling Pathways

The 3,4-dihydroquinoxalin-2(1H)-one core is a key fragment in compounds that have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3).[3] JNK3 is implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions.[3] While the specific biological targets and signaling pathways of this compound have not been explicitly detailed in publicly available research, its structural similarity to known JNK3 inhibitors suggests it may have potential activity in related pathways. Further research is required to elucidate its precise mechanism of action.

First Aid Measures

In case of exposure, follow these first aid measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility. Contaminated personal protective equipment should also be disposed of as hazardous waste.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment conducted by qualified professionals. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all applicable safety regulations.

References

Unveiling the Therapeutic Potential of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide consolidates the known and potential biological activities of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, with a specific focus on the potential of the 7-bromo substituted analog. Direct experimental data for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is limited in publicly available literature. Therefore, this document serves as a predictive resource, leveraging data from structurally related compounds to guide future research and drug development efforts.

Introduction: The Privileged Quinoxalinone Scaffold

The quinoxaline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. The 3,4-dihydroquinoxalin-2(1H)-one core, a key derivative, has attracted significant attention as a versatile pharmacophore. Its unique structural features allow for diverse substitutions, leading to the development of compounds with potential applications as anticancer, antimicrobial, and kinase-inhibiting agents. The introduction of a bromine atom at the 7-position is anticipated to modulate the compound's physicochemical properties and enhance its biological efficacy, making this compound a compelling candidate for further investigation.

Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, this compound is predicted to exhibit a range of therapeutic activities. The following sections detail these potential applications, supported by data from related bromo-substituted quinoxalinone analogs.

Anticancer Activity

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a recurring motif in the design of novel anticancer agents. The presence of a bromine substituent can enhance cytotoxic activity against various cancer cell lines.

Quantitative Data from Structurally Related Compounds:

| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |

| 6-Bromo-2,3-dichloroquinoxaline derivative | MCF-7 (Breast) | Moderately Active | [1] |

| 6-Bromo-2,3-dichloroquinoxaline derivative | NCI-H460 (Lung) | Moderately Active | [1] |

| 6-Bromo-2,3-dichloroquinoxaline derivative | SF-268 (CNS) | Moderately Active | [1] |

| 7-Bromoquinoline-5,8-dione derivative | Various | Not Specified | [2] |

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents. The bromine substitution is a key feature in several potent antibacterial and antifungal compounds.

Quantitative Data from Structurally Related Compounds:

| Compound/Analog | Microorganism | Activity (MIC) | Reference |

| Bromo-substituted indolizinoquinoline-5,12-dione derivative | MRSA (Gram-positive) | <7.8 ng/mL (MIC50/90) | [3] |

| 7-Bromoquinoline-5,8-dione containing aryl sulphonamides | K. Pneumonia (Gram-negative) | 0.80-1.00 mg/mL | [2] |

| 7-Bromoquinoline-5,8-dione containing aryl sulphonamides | S. typhi (Gram-negative) | 0.80-1.00 mg/mL | [2] |

Kinase Inhibition

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core have been identified as potent inhibitors of various kinases, including c-Jun N-terminal kinase 3 (JNK3) and Apoptosis Signal-regulating Kinase 1 (ASK1). These kinases are implicated in inflammatory and neurodegenerative diseases, as well as cancer. A dibromo-substituted quinoxaline derivative has shown potent ASK1 inhibition with an IC50 of 30.17 nM[4].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, NCI-H460)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound (dissolved in a suitable solvent)

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay (JNK3 & ASK1)

This is a general protocol for a luminescence-based kinase assay to measure the inhibitory activity of a compound.

Materials:

-

Recombinant JNK3 or ASK1 enzyme

-

Kinase substrate (e.g., ATF2 for JNK3, Myelin Basic Protein for ASK1)

-

ATP

-

This compound

-

Kinase assay kit (e.g., ADP-Glo™)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Reaction Setup: In a 384-well plate, add the kinase enzyme, the test compound, and a mixture of the substrate and ATP to initiate the reaction.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the appropriate reagent from the kinase assay kit. Incubate for 40 minutes.

-

Signal Generation: Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

Experimental Workflow for In Vitro Anticancer Screening

Caption: A generalized workflow for in vitro anticancer drug screening.

Potential Signaling Pathway: ASK1-JNK Axis

Caption: Potential inhibition of the ASK1-JNK signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is yet to be established, the analysis of its structural analogs strongly suggests a high potential for this compound in several therapeutic areas. The presence of the 3,4-dihydroquinoxalin-2(1H)-one core, combined with a bromine substituent, provides a strong rationale for its investigation as an anticancer, antimicrobial, and kinase-inhibiting agent.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for initiating such studies. Elucidating the specific cellular targets and signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential.

References

The Strategic Intermediate: A Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one in Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

This whitepaper provides an in-depth analysis of this compound, a key synthetic intermediate in the development of novel therapeutics. Its strategic importance lies in the versatile quinoxalinone core, a privileged scaffold in medicinal chemistry, and the reactive bromine handle, which allows for diverse molecular elaborations. This document details the synthesis of this intermediate, its physicochemical properties, and its application in the creation of potent and selective kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1016878-52-6 |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available o-phenylenediamine. The initial step involves the selective bromination of o-phenylenediamine to yield 4-bromo-1,2-phenylenediamine. This is followed by a cyclization reaction with a suitable C2-synthon, typically chloroacetyl chloride, to afford the target quinoxalinone.

Experimental Protocol: Synthesis of 4-bromo-1,2-phenylenediamine

A solution of o-phenylenediamine in a suitable solvent is treated with a brominating agent, such as N-bromosuccinimide (NBS) or a mixture of sodium bromide and an oxidizing agent, at a controlled temperature to achieve regioselective bromination at the para-position to one of the amino groups.

A representative procedure is as follows: To a stirred solution of o-phenylenediamine (1.0 eq) in acetic acid and acetic anhydride, sodium bromide (1.05 eq) is added. The mixture is then treated dropwise with 30% hydrogen peroxide (1.1 eq) at a low temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried to yield 4-bromo-1,2-phenylenediamine.[1]

Experimental Protocol: Synthesis of this compound

The synthesized 4-bromo-1,2-phenylenediamine is then cyclized to form the quinoxalinone ring.

A representative procedure is as follows: To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The mixture is then carefully poured into a solution of sodium bicarbonate to neutralize the acid and precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.[2]

Application as a Synthetic Intermediate

The bromine atom at the 7-position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the this compound and a wide array of primary and secondary amines. This reaction is crucial for introducing diverse amine-containing pharmacophores that can interact with key residues in the active sites of biological targets.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system such as dioxane/water, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the 7-aryl-3,4-dihydroquinoxalin-2(1H)-one derivative.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous solvent such as toluene or dioxane is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a key structural motif in the development of potent and selective kinase inhibitors. For instance, derivatives of this scaffold have shown significant inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegenerative diseases.[3]

The strategic placement of the bromine atom at the 7-position allows for the introduction of various substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Signaling Pathway of JNK3 in Neurodegeneration

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. Its activation is implicated in neuronal apoptosis and the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Inhibition of the JNK3 signaling pathway is therefore a promising therapeutic strategy.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel drug candidates. Its straightforward synthesis and the reactivity of the bromine atom provide a robust platform for the generation of diverse libraries of compounds. The demonstrated utility of the quinoxalinone core in targeting kinases, such as JNK3, highlights the potential of this intermediate in the development of treatments for a range of diseases, particularly in the field of neurodegeneration. This technical guide provides researchers and drug development professionals with the essential information to leverage this important synthetic building block in their future research endeavors.

References

- 1. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Quinoxalinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone core, a heterocyclic scaffold consisting of a fused benzene and pyrazinone ring system, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention over the decades due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinoxalinone derivatives. It further details their significant impact on drug discovery, particularly in oncology, by presenting key quantitative data, comprehensive experimental protocols, and illustrating the cellular signaling pathways they modulate.

Discovery and Historical Perspective

The journey of quinoxalinone chemistry began with the synthesis of the parent quinoxaline ring system. In 1884, German chemists O. Hinsberg and F. Körner first reported the synthesis of quinoxalines through the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound[1]. This foundational work paved the way for the exploration of a vast chemical space of related heterocyclic compounds.

The specific genesis of the quinoxalin-2(1H)-one scaffold, characterized by a carbonyl group in the pyrazinone ring, evolved from this early work. A prevalent and historically significant method for its synthesis involves the reaction of an o-phenylenediamine with an α-halo or α-keto ester, such as ethyl bromoacetate or ethyl pyruvate respectively[2][3]. This reaction typically proceeds through the formation of a 3,4-dihydroquinoxalin-2(1H)-one intermediate, which is subsequently oxidized to the aromatic quinoxalin-2(1H)-one[2]. While pinpointing the exact first synthesis of a quinoxalinone is challenging, early 20th-century literature documents the exploration of these structures as part of the broader investigation into quinoxaline chemistry.

The biological significance of quinoxalinone derivatives began to emerge later, with systematic investigations revealing their potential as antimicrobial, antiviral, and eventually, potent anticancer agents. This discovery has led to the development of a multitude of synthetic methodologies and the generation of extensive libraries of quinoxalinone derivatives for pharmacological screening.

Synthetic Methodologies: Experimental Protocols

The synthesis of quinoxalinone derivatives can be broadly categorized into classical condensation reactions and modern catalytic methods. Below are detailed protocols for the fundamental synthesis of the quinoxalinone core.

Protocol 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

This protocol describes the synthesis of the dihydro-intermediate via the condensation of o-phenylenediamine and ethyl bromoacetate[2].

Materials:

-

o-Phenylenediamine

-

Ethyl bromoacetate

-

Pyridine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add pyridine (1.1 equivalents) to the solution as a base.

-

To this stirring solution, add ethyl bromoacetate (1 equivalent) dropwise at room temperature.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The resulting solid is 3,4-dihydroquinoxalin-2(1H)-one, which can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Oxidation of 3,4-dihydroquinoxalin-2(1H)-one to Quinoxalin-2(1H)-one

This protocol details the oxidation of the dihydro-intermediate to the final quinoxalinone product.

Materials:

-

3,4-dihydroquinoxalin-2(1H)-one

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Suspend the 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in ethanol in a beaker.

-

Add a catalytic amount of aqueous sodium hydroxide solution.

-

While stirring vigorously, add 30% hydrogen peroxide (1.5-2 equivalents) dropwise to the suspension. The reaction is exothermic and should be controlled by the rate of addition.

-

Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

-

The oxidized product, quinoxalin-2(1H)-one, will precipitate from the reaction mixture.

-

Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual salts, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry).

Biological Activity and Quantitative Data

Quinoxalinone derivatives have demonstrated a wide array of biological activities, with a significant focus on their application as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Anticancer Activity

The cytotoxic effects of quinoxalinone derivatives have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Tetrazolo[1,5-a]quinoxalines | Human Breast (MCF-7) | 0.01 ± 0.001 | [4] |

| Tetrazolo[1,5-a]quinoxalines | Human Colon (HCT-116) | 0.02 ± 0.003 | [4] |

| Tetrazolo[1,5-a]quinoxalines | Human Liver (HepG2) | 0.06 ± 0.008 | [4] |

| Quinoxaline–arylfuran derivative (QW12) | Human Cervical (HeLa) | 10.58 | [5] |

| Quinoxaline–arylfuran derivative (QW12) | Human Prostate (PC3) | 11.23 | [5] |

| 1,3-diphenylurea-quinoxaline (Compound 19) | Human Gastric (MGC-803) | 9 | [6] |

| 1,3-diphenylurea-quinoxaline (Compound 20) | Human Bladder (T-24) | 8.9 | [6] |

| Sulfono-hydrazide quinoxaline (Compound 18) | Human Breast (MCF-7) | 22.11 ± 13.3 | [6] |

Kinase Inhibition

Many quinoxalinone derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling.

| Derivative Type | Target Kinase | IC₅₀ (nM) | Reference |

| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 | [7] |

| Triazolylpyridine-containing quinoxaline (4) | ASK1 | 150 | [7] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized quinoxalinone derivatives, standardized in vitro assays are employed.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[8].

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxalinone derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific substrate

-

Quinoxalinone derivative (test inhibitor)

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare a reaction buffer containing the kinase and its specific substrate at optimized concentrations.

-

Inhibitor Addition: Prepare serial dilutions of the quinoxalinone derivative in DMSO and add them to the wells of the 384-well plate.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding the reaction buffer containing ATP to the wells with the test compounds.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion and ADP Conversion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

-

Luminescence Measurement: After a 30-minute incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Modulation of Cellular Signaling Pathways

The anticancer activity of many quinoxalinone derivatives stems from their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer. Below are diagrams of key pathways that are potential targets for these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers[1][9][10][11].

Caption: PI3K/Akt signaling cascade.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival[12][13][14].

Caption: MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a feature of many cancers, promoting proliferation and preventing apoptosis[6][15][16][17].

Caption: Canonical NF-κB signaling cascade.

STAT3 Signaling Pathway

The STAT3 pathway transmits signals from cytokines and growth factors to the nucleus, where it acts as a transcription factor for genes involved in proliferation, survival, and angiogenesis[7][18][19][20][21].

Caption: JAK/STAT3 signaling cascade.

Conclusion

The quinoxalinone scaffold has a rich history rooted in classical heterocyclic chemistry and has evolved into a cornerstone of modern medicinal chemistry and drug discovery. The versatility of its synthesis and the diverse biological activities of its derivatives, particularly in the realm of oncology, underscore its importance. The ability of these compounds to modulate key signaling pathways provides a rational basis for the design of novel and potent therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of quinoxalinone derivatives, offering valuable protocols and data for researchers in the field. The continued exploration of this remarkable chemical entity holds great promise for the development of next-generation targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [scholars.csus.edu]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. STAT3 signaling pathway [pfocr.wikipathways.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Versatile Reactivity of Bromo-Substituted Quinoxalinones: A Technical Guide for Researchers

An in-depth exploration of the synthetic transformations of bromo-substituted quinoxalinones, a pivotal scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of their reactivity, featuring key reaction protocols and quantitative data to inform synthetic strategies.

The quinoxalinone core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities, including as kinase inhibitors and anticancer agents.[1][2] The introduction of a bromine atom onto the quinoxalinone scaffold provides a versatile handle for a variety of synthetic transformations, enabling the construction of diverse molecular architectures for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This technical guide delves into the core reactivity of bromo-substituted quinoxalinones, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For bromo-substituted quinoxalinones, these reactions provide a reliable avenue for introducing a wide array of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by coupling an organoboron species with an organohalide.[3] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted quinoxalinones.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromo-substituted quinoxalinone (1.0 equiv.) and the corresponding boronic acid or boronic ester (1.2-1.5 equiv.) in a suitable solvent such as dioxane/water or toluene, is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base, such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.). The reaction mixture is degassed and heated under an inert atmosphere at 80-120 °C for 2-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Substituted Quinoxalines

| Entry | Bromo-Quinoxaline Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 77 | [5] |

| 2 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 90 | [5] |

| 3 | 2,6-Dichloroquinoxaline | 2,6-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 97 | [5] |

| 4 | ortho-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | [6] |

| 5 | ortho-Bromoaniline | (E)-Styrylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | - | 91 | [6] |

Note: Data for ortho-bromoanilines is included to provide context for the reactivity of a related scaffold.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[7][8] This reaction is instrumental in the synthesis of amino-substituted quinoxalinones, which are common moieties in bioactive molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the bromo-substituted quinoxalinone (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (1.2-10 mol%), and a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.) is assembled in an oven-dried Schlenk tube under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[9][10]

Table 2: Examples of Buchwald-Hartwig Amination with Bromo-Substituted Quinolines

| Entry | Bromo-Quinolone Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Methyl 6-bromoquinoline-3-carboxylate | Various primary/secondary amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 65-85 | [10] |

| 2 | 6-Bromo-2-chloroquinoline | LHMDS (ammonia equivalent) | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | - | [10] |

Note: Data for bromoquinolines is presented due to the limited availability of tabulated data for bromo-substituted quinoxalinones.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is key for synthesizing alkynyl-substituted quinoxalinones, which can serve as versatile intermediates for further functionalization or as final products with potential biological activity.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the bromo-substituted quinoxalinone (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in an appropriate solvent like THF or toluene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst such as CuI (2-10 mol%), and an amine base (e.g., triethylamine, 2-3 equiv.) are added. The reaction is typically stirred under an inert atmosphere at room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by chromatography.[11]

Table 3: Examples of Sonogashira Coupling with Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | Phenylacetylene | Pd(OAc)₂/CuI | Et₃N | - | 110 | 66 | [12] |

| 2 | Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | 4-Cyanophenylacetylene | Pd(OAc)₂/CuI | Et₃N | - | 110 | 20 | [12] |

| 3 | Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | 1-Hexyne | Pd(OAc)₂/CuI | Et₃N | - | 110 | 87 | [12] |

Note: Data for a related N-heterocyclic system is provided as a representative example.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[12] This reaction allows for the introduction of alkenyl substituents onto the quinoxalinone core.

Experimental Protocol: General Procedure for Heck Reaction

A mixture of the bromo-substituted quinoxalinone (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine, NaOAc) in a suitable solvent (e.g., DMF, acetonitrile) is heated at 80-140 °C. The reaction is monitored by TLC or GC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[13][14]

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as the quinoxalinone system, especially when activated by electron-withdrawing groups. The bromine atom can be displaced by a variety of nucleophiles.

Experimental Protocol: General Procedure for SNAr with Amines

The bromo-substituted quinoxalinone (1.0 equiv.) is dissolved in a suitable solvent such as ethanol or DMSO. The amine nucleophile (1.0-2.0 equiv.) and a base, if necessary (e.g., K₂CO₃, triethylamine), are added. The reaction mixture is heated to reflux or a higher temperature (e.g., 100-150 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after the addition of water. The crude product is then purified by recrystallization or column chromatography.[15][16]

Logical Workflow for Functionalization

The reactivity of bromo-substituted quinoxalinones can be strategically employed in a logical workflow for the synthesis of diverse derivatives.

Caption: Synthetic routes from bromo-substituted quinoxalinones.

Involvement in Cellular Signaling Pathways

Quinoxalinone derivatives are frequently investigated as inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in cancer and other diseases.[1][17] Understanding these pathways is essential for the rational design of new therapeutic agents.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is often associated with inflammatory diseases and cancers.[18] Quinoxalinone-based compounds have been identified as potent JAK inhibitors.[2]

Caption: Inhibition of the JAK-STAT pathway by quinoxalinones.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged cells.[4][19] Several quinoxalinone derivatives have been shown to induce apoptosis in cancer cells through this pathway.[20]

Caption: Role of quinoxalinones in initiating apoptosis.

Conclusion

Bromo-substituted quinoxalinones are highly valuable and versatile scaffolds in modern drug discovery. Their reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allows for the systematic and efficient generation of diverse libraries of compounds. This guide provides a foundational understanding of the key transformations of these molecules, offering researchers the necessary tools to design and execute synthetic strategies for the development of novel and potent therapeutic agents. The continued exploration of the reactivity of this privileged core will undoubtedly lead to the discovery of new medicines with significant clinical impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. odinity.com [odinity.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. benchchem.com [benchchem.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one from o-Phenylenediamine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy commences with the readily available starting material, o-phenylenediamine, and proceeds through a two-step sequence involving the formation of a key brominated intermediate. This application note includes detailed experimental protocols, tabulated quantitative data for key compounds, and workflow diagrams to ensure clarity and reproducibility in the laboratory setting.

The 3,4-dihydroquinoxalin-2(1H)-one core is a significant pharmacophore found in a variety of biologically active molecules.[1] The introduction of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Overall Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is achieved in two primary stages:

-

Bromination of o-Phenylenediamine: To ensure regioselective bromination at the desired position, the amino groups of o-phenylenediamine are first protected via acetylation. The resulting diacetylated intermediate is then brominated, followed by acidic or basic hydrolysis to yield the key intermediate, 4-bromo-1,2-phenylenediamine.

-

Cyclization to form the Quinoxalinone Ring: The synthesized 4-bromo-1,2-phenylenediamine is then subjected to a cyclocondensation reaction with chloroacetic acid. This reaction proceeds via nucleophilic attack of the amino groups on the electrophilic carbonyl and alkyl chloride moieties of chloroacetic acid, followed by intramolecular cyclization and dehydration to afford the target compound, this compound.

Figure 1. Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine

This procedure is adapted from established methods for the regioselective bromination of o-phenylenediamine.[2][3]

Part A: Acetylation of o-Phenylenediamine

-

In a 1 L round-bottom flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until a clear solution is obtained.

-

Cool the flask in an ice bath.

-

Slowly add 158 g of acetic anhydride dropwise to the cooled solution, maintaining the temperature below 20 °C.

-

After the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part B: Bromination of 1,2-Diacetamidobenzene

-

Cool the reaction mixture from Part A to 25 °C.

-

Add 80 g of sodium bromide to the mixture and stir until it is evenly suspended.

-

Slowly add 92 g of 30% hydrogen peroxide dropwise. An exotherm may be observed; maintain the temperature between 25-30 °C.

-

After the addition, continue stirring at room temperature for 2 hours, then heat the mixture to 50 °C for an additional 2 hours.

-

Monitor the reaction by TLC until the diacetylated intermediate is consumed.

-

Pour the reaction mixture into 2000 g of ice water containing 9 g of sodium sulfite.

-

Stir the resulting suspension until the red color disappears, indicating the quenching of excess bromine.

-

Filter the white precipitate, wash with cold water, and dry to obtain 4-bromo-1,2-diacetamidobenzene.

Part C: Hydrolysis of 4-Bromo-1,2-diacetamidobenzene

-

In a 3 L four-necked flask under a nitrogen atmosphere, dissolve 122 g of sodium hydroxide in a mixture of 1.2 L of methanol and 0.4 L of water.

-

Add the 4-bromo-1,2-diacetamidobenzene obtained in Part B to the sodium hydroxide solution.

-

Heat the mixture to 80 °C and maintain it at this temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and pour it into 2 L of ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 1 L).

-